3-[(Pentan-3-yl)amino]benzonitrile
Description
3-[(Pentan-3-yl)amino]benzonitrile is a benzonitrile derivative featuring a pentan-3-ylamino substituent at the meta position of the benzene ring. The compound’s molecular formula is C₁₂H₁₆N₂, with a molecular weight of 188.27 g/mol (calculated). The pentan-3-yl group introduces moderate hydrophobicity, which may influence solubility and bioavailability compared to analogs with shorter or branched alkyl chains.
Properties
Molecular Formula |
C12H16N2 |
|---|---|
Molecular Weight |
188.27 g/mol |
IUPAC Name |
3-(pentan-3-ylamino)benzonitrile |
InChI |
InChI=1S/C12H16N2/c1-3-11(4-2)14-12-7-5-6-10(8-12)9-13/h5-8,11,14H,3-4H2,1-2H3 |
InChI Key |
OGRXLTMFNGEEQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)NC1=CC=CC(=C1)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Pentan-3-yl)amino]benzonitrile typically involves the reaction of 3-aminobenzonitrile with pentan-3-ylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
3-[(Pentan-3-yl)amino]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzonitrile derivatives.
Scientific Research Applications
3-[(Pentan-3-yl)amino]benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(Pentan-3-yl)amino]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets may vary depending on the specific application and context of use .
Comparison with Similar Compounds
The following analysis compares 3-[(Pentan-3-yl)amino]benzonitrile with structurally related benzonitrile derivatives, focusing on molecular features, synthesis, and applications.
Structural and Molecular Comparison
Table 1: Key Molecular Properties of Benzonitrile Derivatives
Key Observations:
Substituent Effects: Alkylamino Groups: The pentan-3-yl group in the target compound provides a linear alkyl chain, balancing hydrophobicity and steric bulk. In contrast, Bunitrolol’s tert-butylamino group enhances metabolic stability, critical for its β-blocker activity. Aromatic/Heterocyclic Substituents: 3-(3-Thienyl)benzonitrile incorporates a thienyl ring, which may enhance electronic conjugation and alter solubility compared to alkyl-substituted analogs. Halogenated Derivatives: The bromo and hydroxy groups in 3-((5-Bromo-2-hydroxybenzyl)amino)benzonitrile likely improve binding affinity in biological targets but may contribute to toxicity, leading to its discontinuation.
Synthetic Yields :
- Pyrazole-derived analogs (e.g., compounds 4e and 5e in ) are synthesized via LiHMDS-mediated coupling with yields of 17–18%, indicating moderate efficiency. Similar methods may apply to the target compound but require optimization.
Crystal Engineering: The Schiff base derivative in crystallizes in a monoclinic system (space group P21/c) with a density of 1.084 Mg/m³, suggesting stable packing arrangements due to bulky tert-butyl groups.
Pharmacological and Industrial Relevance
- Bunitrolol : As a β-blocker, its benzonitrile core and hydroxypropoxy chain are critical for adrenergic receptor antagonism. The target compound’s lack of a hydroxy group may limit similar activity but could be modified for alternative targets.
- 3-(3-Thienyl)benzonitrile : Used in laboratory settings, its thienyl group may serve as a bioisostere for phenyl rings in drug design.
- Discontinued Compounds: Derivatives like 3-((5-Bromo-2-hydroxybenzyl)amino)benzonitrile highlight the importance of substituent selection in balancing efficacy and safety.
Biological Activity
3-[(Pentan-3-yl)amino]benzonitrile is an organic compound characterized by its unique structure, which includes a benzene ring substituted with a nitrile group and an amino group linked to a pentan-3-yl chain. Its molecular formula is C_{12}H_{16}N_{2}, with a molecular weight of approximately 200.27 g/mol. This compound is of significant interest due to its potential biological activities, which are currently being explored in various research contexts.
The structural features of this compound contribute to its chemical behavior and biological activity. The presence of both aromatic and aliphatic components enhances its lipophilicity, which may influence its interaction with biological membranes and biomolecules. This compound can be synthesized through the reaction of 4-aminobenzonitrile with pentan-3-ylamine under controlled conditions, utilizing reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction.
Comparison with Related Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-Aminobenzonitrile | C_{7}H_{6}N_{2} | Precursor in the synthesis of this compound. |
| 4-Cyanoaniline | C_{7}H_{6}N_{2} | Similar chemical properties but lacks the aliphatic chain. |
| 4-Aminobenzamide | C_{8}H_{10}N_{2}O | Shares structural similarities; used in similar applications. |
| 4-Methyl-3-(pentan-3-yl)amino)benzonitrile | C_{13}H_{19}N_{2} | Contains methyl substitution; altered reactivity compared to the original compound. |
Pharmacological Properties
Research indicates that compounds with structural similarities to this compound often exhibit notable pharmacological properties, including:
- Antimicrobial Activity : Preliminary studies suggest potential antibacterial effects against various pathogens, although specific data on this compound is limited.
- Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory properties, indicating a potential therapeutic application in inflammatory diseases.
- Cytotoxicity : Some derivatives show cytotoxic effects on cancer cell lines, suggesting that this compound could be explored for anticancer activities.
Case Studies
- Antibacterial Evaluation : A study evaluated the antibacterial activity of related compounds against Escherichia coli and Staphylococcus aureus. Although direct data on this compound was not provided, compounds with similar structures exhibited significant inhibition zones, indicating potential effectiveness against these bacteria .
- Cytotoxicity Screening : In vitro assays conducted on analogs revealed varying degrees of cytotoxicity against several cancer cell lines, underscoring the need for further investigation into the specific effects of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
